molecular formula C8H10ClN3O4 B1294005 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1170804-87-1

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1294005
CAS No.: 1170804-87-1
M. Wt: 247.63 g/mol
InChI Key: XDVITRSDRWVJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can participate in redox reactions, influencing its biological activity. The pyrazole ring may interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVITRSDRWVJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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